6-Hydroxy-8-methylquinolin-2(1H)-one
Overview
Description
6-Hydroxy-8-methylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale Skraup synthesis or other cyclization reactions, optimized for yield and purity. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to tetrahydroquinoline derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the quinoline ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogens (e.g., chlorine, bromine), concentrated sulfuric acid, and elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-Hydroxy-8-methylquinolin-2(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-8-methylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
8-Hydroxyquinoline: Known for its metal-chelating properties.
6-Methylquinoline: A methylated derivative with distinct chemical properties.
Uniqueness
6-Hydroxy-8-methylquinolin-2(1H)-one is unique due to the presence of both hydroxyl and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-hydroxy-8-methyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h2-5,12H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIKBJPZUYXYOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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